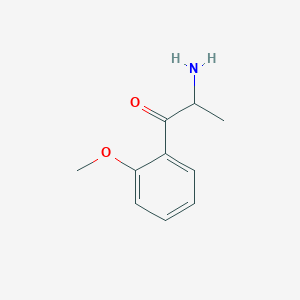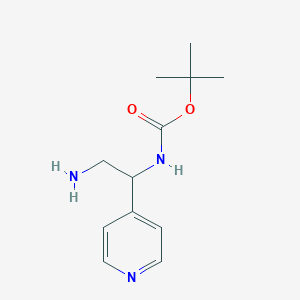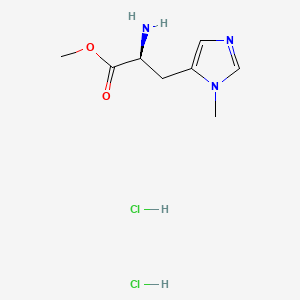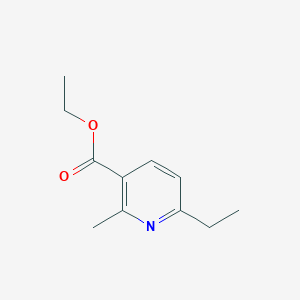![molecular formula C7H14N2 B13532502 (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine CAS No. 698353-43-4](/img/structure/B13532502.png)
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: is a bicyclic organic compound with a unique structure that includes two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction to form the bicyclic structure.
Amine Introduction: Subsequent steps introduce the amine groups through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or nickel to facilitate the hydrogenation process.
High-Pressure Reactions: Employing high-pressure conditions to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form different amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or other amine derivatives.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives.
Scientific Research Applications
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine exerts its effects involves:
Molecular Targets: Interacts with specific enzymes or receptors in biological systems.
Pathways: Modulates biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride
- (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- (1R,4R,5R)-1,2,3,4,5-pentaphenylbicyclo[2.2.1]hept-2-en-7-one
Uniqueness
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine:
Properties
CAS No. |
698353-43-4 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,2R,4R,5R)-bicyclo[2.2.1]heptane-2,5-diamine |
InChI |
InChI=1S/C7H14N2/c8-6-2-4-1-5(6)3-7(4)9/h4-7H,1-3,8-9H2/t4-,5-,6-,7-/m1/s1 |
InChI Key |
KVMMOSKKPJEDNG-DBRKOABJSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)N |
Canonical SMILES |
C1C2CC(C1CC2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


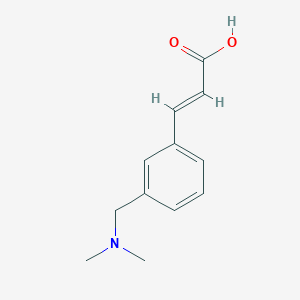
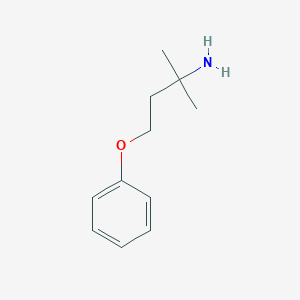
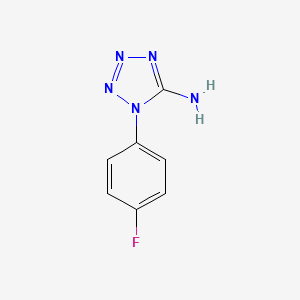
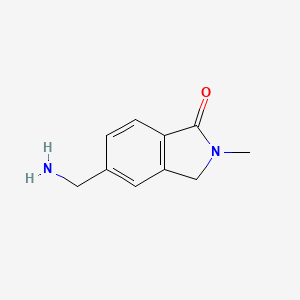
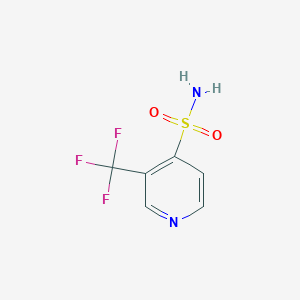


![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)

